2,4-Dichloro-6-(piperidin-3-yl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(piperidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a piperidin-3-yl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with piperidine. This reaction can be carried out under various conditions, including conventional heating or microwave-assisted synthesis. The use of a base such as sodium carbonate in a solvent like dioxane can facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present on the molecule.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives .
Scientific Research Applications
2,4-Dichloro-6-(piperidin-3-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with kinase enzymes, leading to the inhibition of cancer cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): This compound is structurally similar but lacks the chlorine substituents.
2,4-Dichloro-5-methylpyrimidine: This compound has a methyl group instead of the piperidin-3-yl group.
Uniqueness: 2,4-Dichloro-6-(piperidin-3-yl)pyrimidine is unique due to the presence of both chlorine atoms and the piperidin-3-yl group, which confer distinct chemical properties and reactivity. These features make it a versatile building block for the synthesis of a wide range of biologically active compounds .
Properties
Molecular Formula |
C9H11Cl2N3 |
---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
2,4-dichloro-6-piperidin-3-ylpyrimidine |
InChI |
InChI=1S/C9H11Cl2N3/c10-8-4-7(13-9(11)14-8)6-2-1-3-12-5-6/h4,6,12H,1-3,5H2 |
InChI Key |
KEYKWYBWSIAHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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